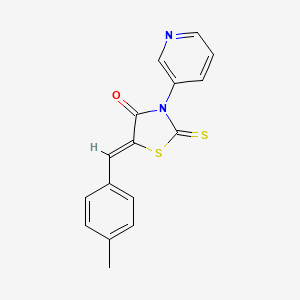![molecular formula C16H13BrN4O3S B11652574 5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)
5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-metoxi-N-[(2-oxo-2,3-dihidro-1H-bencimidazol-5-il)carbamotioil]benzamida es un compuesto orgánico complejo que presenta un núcleo de benzimidazol, un átomo de bromo y un grupo metoxi.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-bromo-2-metoxi-N-[(2-oxo-2,3-dihidro-1H-bencimidazol-5-il)carbamotioil]benzamida típicamente implica múltiples pasos:
Formación del núcleo de Bencimidazol: El núcleo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con un ácido carboxílico o sus derivados en condiciones ácidas.
Introducción de grupos Bromo y Metoxi: La bromación y la metoxilación se pueden lograr mediante reacciones de sustitución electrofílica aromática. El bromo se puede introducir usando bromo o N-bromosuccinimida (NBS), mientras que el grupo metoxi se puede introducir usando metanol en presencia de un ácido fuerte.
Carbamotioilación: El paso final implica la reacción del derivado de benzimidazol con un isotiocianato para formar el grupo carbamotioil.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, lo que lleva a la formación de aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: El átomo de bromo se puede sustituir con varios nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan reactivos como la azida de sodio (NaN₃) o la tiourea.
Productos Principales
Oxidación: Los productos incluyen aldehídos y ácidos carboxílicos.
Reducción: Los productos incluyen alcoholes.
Sustitución: Los productos incluyen varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías y mecanismos de reacción.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir actividades biológicas interesantes, como propiedades antimicrobianas o anticancerígenas. Los estudios podrían centrarse en su interacción con macromoléculas biológicas.
Medicina
En química medicinal, este compuesto podría investigarse por su potencial como agente terapéutico. Su estructura sugiere que podría interactuar con enzimas o receptores específicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o conductividad.
Mecanismo De Acción
El mecanismo de acción de 5-bromo-2-metoxi-N-[(2-oxo-2,3-dihidro-1H-bencimidazol-5-il)carbamotioil]benzamida dependería de su aplicación específica. En un contexto biológico, podría inhibir enzimas uniéndose a sus sitios activos o interferir con los procesos celulares al interactuar con el ADN o las proteínas. Los objetivos y vías moleculares exactos deberían aclararse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
5-bromo-2-metoxi-benzamida: Carece de los grupos benzimidazol y carbamotioil, lo que lo hace menos complejo.
2-metoxi-N-[(2-oxo-2,3-dihidro-1H-bencimidazol-5-il)carbamotioil]benzamida: Carece del átomo de bromo, lo que podría afectar su reactividad y actividad biológica.
5-bromo-2-metoxi-N-[(2-oxo-2,3-dihidro-1H-bencimidazol-5-il)carbamoil]benzamida: Estructura similar pero con un grupo carbamoil en lugar de un grupo carbamotioil, lo que podría alterar sus propiedades químicas.
Singularidad
La presencia tanto del átomo de bromo como del grupo carbamotioil en 5-bromo-2-metoxi-N-[(2-oxo-2,3-dihidro-1H-bencimidazol-5-il)carbamotioil]benzamida la hace única.
Propiedades
Fórmula molecular |
C16H13BrN4O3S |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H13BrN4O3S/c1-24-13-5-2-8(17)6-10(13)14(22)21-16(25)18-9-3-4-11-12(7-9)20-15(23)19-11/h2-7H,1H3,(H2,19,20,23)(H2,18,21,22,25) |
Clave InChI |
JVWOOINACGKNOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)


![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)

![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)

